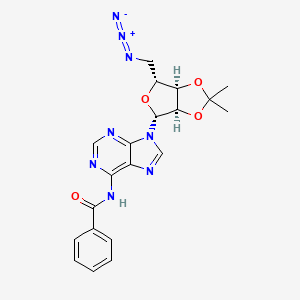
5'-Azido-N-benzoyl-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Description
5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine: is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have modifications that confer unique properties, making them useful in various scientific and medical applications.
Properties
Molecular Formula |
C20H20N8O4 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[9-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H20N8O4/c1-20(2)31-14-12(8-25-27-21)30-19(15(14)32-20)28-10-24-13-16(22-9-23-17(13)28)26-18(29)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19H,8H2,1-2H3,(H,22,23,26,29)/t12-,14-,15-,19-/m1/s1 |
InChI Key |
KHIBXAXSWIUUTF-QEPJRFBGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CN=[N+]=[N-])C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CN=[N+]=[N-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine typically involves multiple steps:
Protection of Hydroxyl Groups: The 2’,3’-hydroxyl groups of adenosine are protected using isopropylidene to form 2’,3’-O-(1-methylethylidene)-adenosine.
Benzoylation: The amino group at the N-position is benzoylated using benzoyl chloride in the presence of a base.
Azidation: The 5’-hydroxyl group is converted to an azido group using an azidating agent like sodium azide.
Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted nucleosides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and properties.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving nucleic acid interactions.
Medicine:
- Explored for antiviral and anticancer properties.
- Potential use in drug development as a nucleoside analog.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential applications in biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine would depend on its specific application. Generally, nucleoside analogs can:
Inhibit Enzymes: Act as inhibitors of enzymes involved in nucleic acid synthesis.
Incorporate into Nucleic Acids: Get incorporated into DNA or RNA, leading to chain termination or mutations.
Interact with Proteins: Bind to proteins and affect their function.
Comparison with Similar Compounds
5’-Azido-5’-deoxyadenosine: Lacks the benzoyl and isopropylidene groups.
N-Benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine: Lacks the azido group.
Uniqueness:
- The combination of the azido, benzoyl, and isopropylidene groups in 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine confers unique chemical properties and reactivity.
- This compound may exhibit distinct biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


